molecular formula C15H14N4OS B12939168 9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione CAS No. 682345-28-4

9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione

Cat. No.: B12939168
CAS No.: 682345-28-4
M. Wt: 298.4 g/mol
InChI Key: IKVGZTOOEHHBJQ-UHFFFAOYSA-N
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Description

9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclopropyl group, a methoxyphenyl group, and a thione group, making it structurally unique and potentially interesting for various scientific applications.

Preparation Methods

The synthesis of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the cyclopropyl and methoxyphenyl groups. The thione group is usually introduced in the final steps. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these laboratory procedures, optimizing for cost, efficiency, and safety.

Chemical Reactions Analysis

9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the thione group to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA/RNA interactions.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in antiviral or anticancer research.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl and methoxyphenyl groups could affect its binding affinity and specificity, while the thione group might participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different substituents. For example:

    9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-one: This compound has a carbonyl group instead of a thione group.

    8-(3-Methoxyphenyl)-9H-purine-6-thione: This lacks the cyclopropyl group. The uniqueness of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

682345-28-4

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

9-cyclopropyl-8-(3-methoxyphenyl)-3H-purine-6-thione

InChI

InChI=1S/C15H14N4OS/c1-20-11-4-2-3-9(7-11)13-18-12-14(16-8-17-15(12)21)19(13)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,16,17,21)

InChI Key

IKVGZTOOEHHBJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2C4CC4)NC=NC3=S

Origin of Product

United States

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